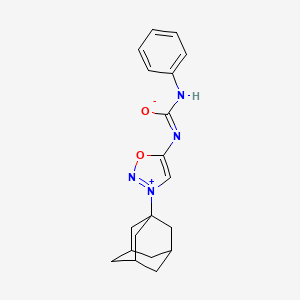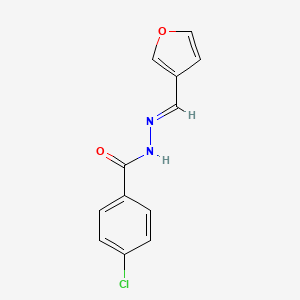
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in 2011 by Schubert et al. and has since been studied extensively due to its potential therapeutic benefits.
作用机制
The exact mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect neurons from damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased mitochondrial function, reduced inflammation, and increased production of proteins involved in neuronal growth and survival. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in animal models of neurodegenerative diseases. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.
未来方向
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide and to determine its potential therapeutic benefits in humans. Finally, studies are needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide for the treatment of neurodegenerative diseases.
合成方法
The synthesis of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final product is then purified through column chromatography to obtain pure 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide.
科学研究应用
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases. In animal studies, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the production of proteins involved in neuronal growth and survival.
属性
IUPAC Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWNPOCXZIWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)


![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

